REACTION_SMILES
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[CH3:13][CH:14]([CH3:15])[OH:16].[CH3:53][CH2:54][O:55][CH2:56][CH3:57].[Cl:1][c:2]1[c:3]([OH:12])[cH:4][c:5]([F:11])[c:6]([N+:8](=[O:9])[O-:10])[cH:7]1.[ClH:52].[N:36]([C:37]([O:38][C:39]([CH3:40])([CH3:41])[CH3:42])=[O:43])=[N:44][C:45]([O:46][C:47]([CH3:48])([CH3:49])[CH3:50])=[O:51].[O:58]1[CH2:59][CH2:60][CH2:61][CH2:62]1.[c:17]1([P:18]([c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[c:25]2[cH:26][cH:27][cH:28][cH:29][n:30]2)[cH:31][cH:32][cH:33][cH:34][cH:35]1>>[Cl:1][c:2]1[c:3]([O:12][CH:14]([CH3:13])[CH3:15])[cH:4][c:5]([F:11])[c:6]([N+:8](=[O:9])[O-:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccn2)cc1
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Name
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Type
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product
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Smiles
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CC(C)Oc1cc(F)c([N+](=O)[O-])cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |